2-Chloroquinolin-4-amine hydrochloride
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Overview
Description
2-Chloroquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinolin-4-amine hydrochloride typically involves the chlorination of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinolin-4-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
2-Chloroquinolin-4-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific proteins, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-Chloroquinolin-4-amine hydrochloride.
4-Aminoquinoline: Another derivative of quinoline with significant medicinal applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and industrial chemicals .
Properties
CAS No. |
1087751-28-7 |
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Molecular Formula |
C9H8Cl2N2 |
Molecular Weight |
215.08 g/mol |
IUPAC Name |
2-chloroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-9-5-7(11)6-3-1-2-4-8(6)12-9;/h1-5H,(H2,11,12);1H |
InChI Key |
AZJHJCFRBSOANI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)N.Cl |
Origin of Product |
United States |
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